molecular formula C9H6F2O B1320844 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene CAS No. 457628-36-3

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1320844
CAS No.: 457628-36-3
M. Wt: 168.14 g/mol
InChI Key: KPPSWRAYBCQEKN-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene and related compounds has been a subject of research. For instance, studies like those by Jan et al. (2013) and Zhang et al. (2010) have explored the coplanar arrangement of atoms in similar molecules, providing insights into their chemical behavior and potential applications (Jan et al., 2013); (Zhang et al., 2010).

Synthesis and Biological Evaluation

  • The synthesis of heterocyclic systems using derivatives of this compound has been reported, with a focus on evaluating their antiproliferative activity against various cancer cell lines. For instance, Taia et al. (2020) discussed synthesizing new heterocyclic systems using eugenol derivatives, showing significant cytotoxicity in certain cancer cell lines (Taia et al., 2020).

Novel Synthetic Methods

  • Nishiguchi et al. (2008) explored anodic oxidation of polyfluorinated benzene derivatives, including those with 1,4-difluoro groups, leading to the formation of polyfluoro-1,4benzoquinones. These compounds are of interest for their potential use in pharmaceutical drugs, electronic materials, and surfactants (Nishiguchi et al., 2008).

Photophysical Properties

  • Krebs and Spanggaard (2002) investigated the impact of perfluorination on photophysical properties of certain compounds, including those related to this compound. They noted that perfluorination significantly affects the emission wavelengths and solvent dependence of these compounds, which could have implications in the development of optoelectronic devices (Krebs & Spanggaard, 2002).

Liquid Crystal Synthesis

  • The synthesis of liquid crystals using this compound derivatives has been researched for their thermotropic behaviors and potential applications in displays and other technologies. Pugh et al. (1991) and Johansson et al. (1997) have contributed to this field, exploring the synthesis and properties of fluorinated liquid crystals, demonstrating the influence of fluorine substitution on the stability and behavior of liquid crystalline phases (Pugh et al., 1991); (Johansson et al., 1997).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Properties

IUPAC Name

1,4-difluoro-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPSWRAYBCQEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612174
Record name 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457628-36-3
Record name 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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